1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one
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Overview
Description
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-one backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: LiAlH₄, NaBH₄ in tetrahydrofuran (THF).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Free alcohols.
Scientific Research Applications
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The stability of the silyl ether is due to the strong Si-O bond and the bulky tert-butyl group, which prevents hydrolysis under neutral or basic conditions .
Comparison with Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: Similar stability but bulkier than tert-butyl(dimethyl)silyl ethers.
Uniqueness: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is unique due to its optimal balance of stability and ease of removal. It provides sufficient steric protection while being removable under mild conditions, making it highly valuable in complex organic syntheses .
Properties
CAS No. |
120943-75-1 |
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Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one |
InChI |
InChI=1S/C13H26OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-10H,1-8H3 |
InChI Key |
ZRPCVHZKTYJFKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC(=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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